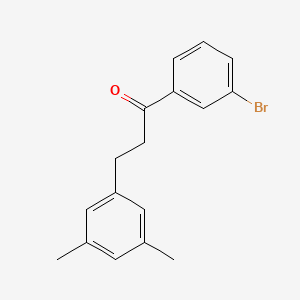

4-Bromo-4'-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

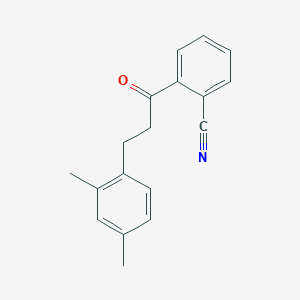

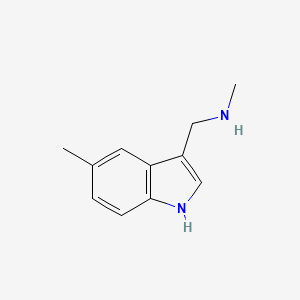

4-Bromo-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H18BrNO2 . It is used as a chemical reagent and pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds like 4-bromobenzophenone has been achieved via the Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride . The product was recovered with a yield of 54.3% after vacuum distillation and recrystallization in 100% ethanol .Molecular Structure Analysis

The molecular structure of 4-Bromo-4’-morpholinomethyl benzophenone can be analyzed using techniques like X-ray crystal structure analysis . The benzene and phenyl rings form a dihedral angle of 59.53 (6)° .Wissenschaftliche Forschungsanwendungen

Application 1: Photoreduction Study of 4-Bromo-4’-Methylbenzophenone

- Methods of Application : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes .

- Results or Outcomes : The study yielded a photoreduction quantum efficiency of 7.75% .

Application 2: Removal of Benzophenone-4 via Chlorination and Advanced Oxidation

- Summary of Application : Benzophenone-4 (BP-4), a UV filter widely used in personal care products, has been identified as an emergent contaminant detected in wastewater treatment plants (WWTPs). This study focuses on the degradation of BP-4 by chlorine and two advanced oxidation processes UV/TiO2 and UV/H2O2 .

- Methods of Application : The study was performed in purified water with an initial concentration of BP-4 similar to that detected in WWTPs (10 mg/L). The solutions were irradiated with UV light for specific durations .

- Results or Outcomes : The oxidation by UV/TiO2 and UV/H2O2 led to a total removal of BP-4 and their generated by-products after 50 and 10 min of reactions, respectively. The kinetic study showed that BP-4 degradation by UV/H2O2 and UV/TiO2 followed pseudo-first-order reaction kinetics .

Application 3: Quantitative Study of the Photoreduction of 4-Bromo-4’-Fluorobenzophenone

- Summary of Application : This compound was used to study the photochemical reduction of 4-bromo-4’-fluorobenzophenone to the resulting substituted benzopinacol .

- Methods of Application : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .

- Results or Outcomes : The samples were then studied via IR spectroscopy to with the overall goal of determining Phi (reduction) .

Application 4: Synthesis and Characterization of 4-Bromo-4’-Methyl Benzophenone

- Summary of Application : 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .

- Methods of Application : The product was used to study photophysics: “quantitative UV.” Two solvents: EPA and methylcyclohexane were used .

- Results or Outcomes : Collected spectra were analyzed by GRAMSAI to construct Jablonski Energy Diagrams .

Application 5: Characterization of 4-Bromo-4’-Chlorobenzophenone

- Summary of Application : Synthesis of 4-Bromo-4’-chlorobenzophenone (BCBP) was attempted to yield a compound with potential photochemical reactivity and photophysical properties .

- Methods of Application : The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results or Outcomes : The characterization confirmed the successful synthesis of the compound .

Application 6: Characterization and Photochemical Reduction of 4-Chloro-4’-Methylbenzophenone

- Summary of Application : A benzophenone with substituted chloro and methyl groups was synthesized and characterized using IR, NMR and mass spectroscopies .

- Methods of Application : The benzophenone was bombarded with UV light in a solution of isopropanol, acetonitrile and glacial acetic acid catalyst in order to make a benzopinacol .

- Results or Outcomes : However, there was no evidence of benzopinacol formation .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLRGKKCMKQBIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642630 |

Source

|

| Record name | (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4'-morpholinomethyl benzophenone | |

CAS RN |

898769-92-1 |

Source

|

| Record name | Methanone, (4-bromophenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)